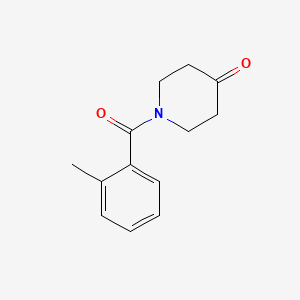

1-(2-Methylbenzoyl)piperidin-4-one

CAS No.: 203186-44-1

Cat. No.: VC6518548

Molecular Formula: C13H15NO2

Molecular Weight: 217.268

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203186-44-1 |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.268 |

| IUPAC Name | 1-(2-methylbenzoyl)piperidin-4-one |

| Standard InChI | InChI=1S/C13H15NO2/c1-10-4-2-3-5-12(10)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3 |

| Standard InChI Key | OXHVRXMYJFCTGL-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)N2CCC(=O)CC2 |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

1-(2-Methylbenzoyl)piperidin-4-one features a six-membered piperidin-4-one ring, where the nitrogen atom is acylated by a 2-methylbenzoyl moiety. The molecular formula C₁₃H₁₅NO₂ corresponds to a molecular weight of 221.27 g/mol, with an exact mass of 221.08700 Da . Key structural descriptors include:

The 2-methylbenzoyl group introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets. The ketone at position 4 of the piperidine ring enhances electrophilicity, making it a candidate for further functionalization .

Spectroscopic and Analytical Data

While experimental spectral data (e.g., NMR, IR) for 1-(2-methylbenzoyl)piperidin-4-one remains unpublished, computational predictions provide insights into its physicochemical behavior. Collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adduct formation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 218.11756 | 149.4 |

| [M+Na]⁺ | 240.09950 | 162.2 |

| [M-H]⁻ | 216.10300 | 152.6 |

These metrics aid in the compound’s identification in complex matrices, though experimental validation is warranted.

Synthetic Methodologies

Acylation of Piperidin-4-one

The most direct route to 1-(2-methylbenzoyl)piperidin-4-one involves the acylation of piperidin-4-one with 2-methylbenzoyl chloride under basic conditions. This reaction typically employs solvents like dichloromethane or tetrahydrofuran, with triethylamine as a base to scavenge HCl . Yield optimization requires precise stoichiometry and temperature control, as over-acylation or ring-opening side reactions may occur .

Alternative Strategies

Advanced synthetic approaches include the use of divinyl ketones in double aza-Michael reactions, as demonstrated in the synthesis of related piperidone derivatives . For example, Poeschl et al. (2020) utilized manganese dioxide-mediated oxidations to access chiral 2-substituted-4-piperidones, highlighting methodologies adaptable to 1-(2-methylbenzoyl)piperidin-4-one .

Applications in Drug Discovery

Lead Optimization

The ketone moiety at position 4 allows for further derivatization via reductive amination or Grignard reactions, enabling the generation of diverse analog libraries . For example, brominated analogs like 1-(4-bromo-2-methylbenzoyl)piperidin-4-one (CAS: 1157019-81-2) serve as intermediates for Suzuki-Miyaura cross-coupling reactions, introducing aryl or heteroaryl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume